molecular formula C19H19FN4O2S B3925623 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

Cat. No.: B3925623
M. Wt: 386.4 g/mol
InChI Key: DJNYDTZOPJREMX-UHFFFAOYSA-N
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Description

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the substituted thiadiazole with an isocyanate or carbodiimide to form the urea derivative.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different substituents on the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation.

Comparison with Similar Compounds

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:

    1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has shown promising anticancer activity and can be used as a reference for evaluating the biological activity of similar compounds.

    1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has been studied for its antimicrobial properties and can be used for comparison in terms of its biological activity and mechanism of action.

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and selectivity towards certain molecular targets.

Properties

IUPAC Name

1-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-2-3-11-26-14-8-6-7-13(12-14)17-23-24-19(27-17)22-18(25)21-16-10-5-4-9-15(16)20/h4-10,12H,2-3,11H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNYDTZOPJREMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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